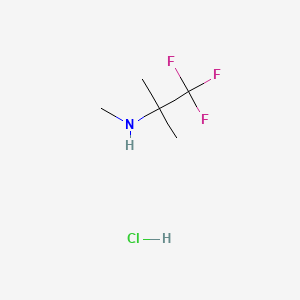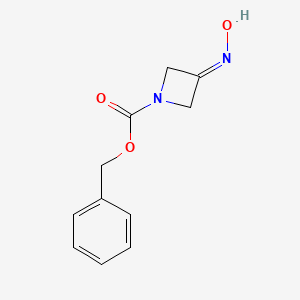
Benzyl 3-(hydroxyimino)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(hydroxyimino)azetidine-1-carboxylate is a synthetic organic compound belonging to the azetidine family Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(hydroxyimino)azetidine-1-carboxylate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of Hydroxyimino Group: The hydroxyimino group is introduced via oximation reactions, where hydroxylamine derivatives react with carbonyl compounds.
Benzyl Protection: The benzyl group is introduced through benzylation reactions, often using benzyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted azetidine derivatives with various functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Benzyl 3-(hydroxyimino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocycles and peptidomimetics.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzyl 3-(hydroxyimino)azetidine-1-carboxylate involves its interaction with biological targets through its functional groups. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, while the azetidine ring provides structural rigidity and stability. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylate group at the 2-position.
3-Hydroxyazetidine: A simpler azetidine derivative with a hydroxyl group at the 3-position.
Benzyl azetidine-1-carboxylate: A similar compound lacking the hydroxyimino group.
Uniqueness: Benzyl 3-(hydroxyimino)azetidine-1-carboxylate is unique due to the presence of both the hydroxyimino and benzyl groups, which impart distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
105258-94-4 |
|---|---|
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
benzyl 3-hydroxyiminoazetidine-1-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c14-11(13-6-10(7-13)12-15)16-8-9-4-2-1-3-5-9/h1-5,15H,6-8H2 |
Clave InChI |
VWPGANFTCYKPAL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NO)CN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



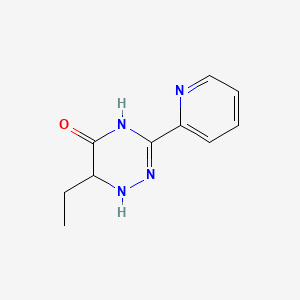

![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)


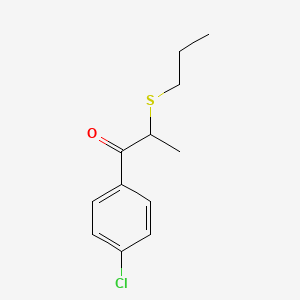

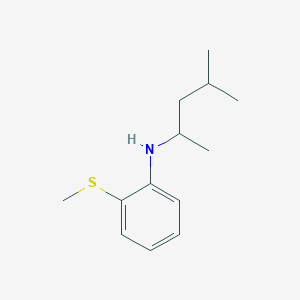
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)
![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)
